molecular formula C12H7F5N2O B1389770 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1214359-36-0

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1389770
CAS No.: 1214359-36-0
M. Wt: 290.19 g/mol
InChI Key: JGONLPYFVFZXPM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethoxy, pyridinyl, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethoxy Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a difluoromethoxy group using reagents such as difluoromethyl ether and a suitable catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a base.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction using a pyridine derivative and a suitable coupling agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
  • 2-(Difluoromethoxy)-3-(pyridin-2-yl)-6-(trifluoromethyl)pyridine
  • 2-(Difluoromethoxy)-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(Difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the difluoromethoxy, pyridinyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(difluoromethoxy)-3-pyridin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O/c13-11(14)20-10-8(7-3-5-18-6-4-7)1-2-9(19-10)12(15,16)17/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGONLPYFVFZXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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